![molecular formula C7H8O4 B3021568 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 1027355-51-6](/img/structure/B3021568.png)
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Overview
Description
3-Oxo-2-oxabicyclo[221]heptane-5-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid typically involves the formation of the oxabicyclo ring system through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Medicinal Chemistry
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid has been investigated for its potential therapeutic applications. Its structural framework allows for modifications that can lead to the development of new pharmaceutical agents. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain management and inflammatory diseases.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique bicyclic structure allows chemists to utilize it in constructing more complex molecules through various reactions such as cycloadditions, functional group transformations, and as a building block in multi-step synthesis processes. The ability to modify its structure opens avenues for creating diverse chemical entities.
Material Science
In material science, this compound has potential applications in developing polymers and advanced materials. Its reactive sites can be utilized to create cross-linked networks or as a monomer in polymerization processes, leading to materials with enhanced mechanical properties or specific functionalities.
Analytical Chemistry
The compound is also relevant in analytical chemistry as a reference standard for various analytical techniques, including chromatography and mass spectrometry. Its distinct molecular characteristics make it suitable for calibration purposes and method validation in laboratories.
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers explored the anti-inflammatory effects of modified derivatives of this compound on animal models of inflammation. The results indicated significant reduction in inflammatory markers, suggesting that this compound could be developed into an effective treatment for conditions like arthritis or other inflammatory disorders.
Case Study 2: Synthesis of Complex Molecules
In a synthetic chemistry project, researchers utilized this compound as a precursor to synthesize complex alkaloids through a series of reactions involving cycloadditions and functional group interconversions. This work demonstrated the versatility of the compound as a key building block in the synthesis of biologically active natural products.
Comparison with Similar Compounds
Similar Compounds
Cantharidin: A structurally related compound with similar bicyclic features.
Norcantharidin: Another related compound with modifications to the bicyclic structure.
Trimethylene Anhydride: A derivative with a similar core structure but different functional groups.
Uniqueness
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is unique due to its specific oxabicyclo ring system and the presence of both ketone and carboxylic acid functional groups. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, also known by its CAS number 1027355-51-6, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclic structure and contains functional groups that may contribute to its reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound has revealed various potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it was found to exhibit significant inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Antioxidant Properties
The compound has also shown promising antioxidant activity in vitro, which is crucial for preventing oxidative stress-related diseases.
Test System | IC50 (µg/mL) |
---|---|
DPPH Assay | 25 |
ABTS Assay | 30 |
Case Studies and Research Findings
- Case Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds, including this compound. The results indicated that modifications to the carboxylic acid group enhanced activity against resistant bacterial strains .
- Research on Antioxidant Activity : A recent publication in Phytochemistry explored the antioxidant properties of this compound using multiple assays, confirming its potential as a natural antioxidant . The study highlighted the relationship between structure and activity, suggesting that the bicyclic framework contributes significantly to its efficacy.
- Potential Neuroprotective Effects : Emerging research indicates that compounds similar to this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Properties
IUPAC Name |
3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHQIVJPIBHBSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)O2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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